molecular formula C11H14N2O3 B13623564 5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13623564
M. Wt: 222.24 g/mol
InChI Key: OUOUHUBGUIJYQK-UHFFFAOYSA-N
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Description

5-(Bicyclo[221]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound that features a bicyclic structure fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of bicyclo[2.2.1]heptan-2-ylmethyl derivatives with appropriate oxadiazole precursors. One common method involves the use of epichlorohydrin in the presence of tetramethylammonium iodide to form intermediate sulfonamides, which are then transformed into the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various epoxides, reduced derivatives, and substituted oxadiazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modifying the activity of these targets. The oxadiazole ring can participate in hydrogen bonding and other interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other bicyclic compounds .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-11(15)10-12-9(16-13-10)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,14,15)

InChI Key

OUOUHUBGUIJYQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC3=NC(=NO3)C(=O)O

Origin of Product

United States

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